molecular formula C19H17N3O3 B4416524 7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4416524
M. Wt: 335.4 g/mol
InChI Key: VCVGMKODPRMVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core or the furyl group.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new therapeutic agents.

    Anticancer Activity:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of “7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Potential interaction with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Furyl-Substituted Compounds: Compounds with furyl groups attached to different cores.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various cores.

Uniqueness

The uniqueness of “7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

7-(furan-2-yl)-2-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-14-6-4-13(5-7-14)21-19-20-11-15-16(22-19)9-12(10-17(15)23)18-3-2-8-25-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVGMKODPRMVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.